Dual 5‑HT₂/D₂ Antagonism Confirmed by Vendor Pharmacological Annotation vs. Single‑Receptor Piperazine Analogs
The target compound is annotated as a combined serotonin (5HT2) and dopamine (D2) receptor antagonist, structurally related to mianserin . In contrast, the unsubstituted phenyl analog N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (TAP‑144) is described in vendor literature as a general CNS‑active piperazine without explicit dual‑receptor annotation. This divergence indicates that the 4‑chloro substituent is essential for the 5‑HT₂/D₂ dual antagonist profile, a hypothesis consistent with extensive SAR literature showing that 4‑chlorophenylpiperazines exhibit enhanced D₂ and 5‑HT₂A affinity relative to unsubstituted phenylpiperazines.
| Evidence Dimension | Receptor antagonist profile (qualitative vendor annotation) |
|---|---|
| Target Compound Data | Combined serotonin (5-HT2) and dopamine (D2) receptor antagonist |
| Comparator Or Baseline | N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (TAP‑144): CNS‑active piperazine; no explicit dual 5‑HT₂/D₂ antagonist annotation reported in vendor data |
| Quantified Difference | Qualitative difference: dual 5‑HT₂/D₂ antagonism present (target) vs. not annotated (comparator) |
| Conditions | Vendor pharmacological annotation; no head‑to‑head in‑house binding assay located for direct comparison |
Why This Matters
For scientific selection, a compound with an annotated dual 5‑HT₂/D₂ antagonist profile provides a defined starting point for antipsychotic or antidepressant research, whereas a compound without this annotation requires additional primary screening to determine receptor engagement.
